molecular formula C22H16BrN3O B5953191 2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B5953191
M. Wt: 418.3 g/mol
InChI Key: NKJXWMWABMIJIJ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions One common method is the condensation of 4-bromoaniline with 2-chloro-6-methylpyridine, followed by cyclization with a suitable reagent to form the quinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

    Coupling Reactions: Reagents like palladium catalysts and ligands for Suzuki or Heck coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxamide
  • 2-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
  • 2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Uniqueness

2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c1-14-5-4-8-21(24-14)26-22(27)18-13-20(15-9-11-16(23)12-10-15)25-19-7-3-2-6-17(18)19/h2-13H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJXWMWABMIJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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